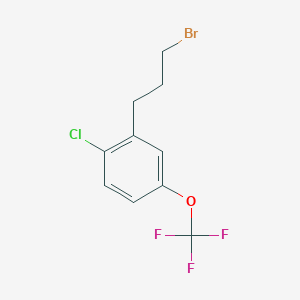
1-(3-Bromopropyl)-2-chloro-5-(trifluoromethoxy)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Bromopropyl)-2-chloro-5-(trifluoromethoxy)benzene is an organic compound that features a benzene ring substituted with bromopropyl, chloro, and trifluoromethoxy groups
准备方法
The synthesis of 1-(3-Bromopropyl)-2-chloro-5-(trifluoromethoxy)benzene typically involves the following steps:
Starting Materials: The synthesis begins with a benzene derivative that has the desired substituents.
Chlorination: The chloro group is introduced via a chlorination reaction, which can be carried out using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).
Trifluoromethoxylation: The trifluoromethoxy group is introduced using a trifluoromethylating agent such as trifluoromethyl iodide (CF3I) in the presence of a base like potassium carbonate (K2CO3).
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
化学反应分析
1-(3-Bromopropyl)-2-chloro-5-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromopropyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used. For example, oxidation with potassium permanganate (KMnO4) can convert the bromopropyl group to a carboxylic acid.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include bases like sodium hydroxide (NaOH), acids like hydrochloric acid (HCl), and catalysts like palladium on carbon (Pd/C).
科学研究应用
1-(3-Bromopropyl)-2-chloro-5-(trifluoromethoxy)benzene has several scientific research applications:
Biology: The compound can be used in the development of biologically active molecules, such as enzyme inhibitors or receptor modulators.
Medicine: Research into its potential therapeutic effects, including its use as a precursor for drug development, is ongoing.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
作用机制
The mechanism of action of 1-(3-Bromopropyl)-2-chloro-5-(trifluoromethoxy)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
相似化合物的比较
1-(3-Bromopropyl)-2-chloro-5-(trifluoromethoxy)benzene can be compared with similar compounds such as:
1-(3-Bromopropyl)-3-(trifluoromethyl)benzene: This compound has a trifluoromethyl group instead of a trifluoromethoxy group, which can affect its reactivity and applications.
1-Bromo-3-phenylpropane: Lacks the chloro and trifluoromethoxy groups, making it less versatile in certain synthetic applications.
1-Bromo-2-(trifluoromethoxy)benzene: Similar in structure but lacks the propyl chain, which can influence its chemical behavior and applications.
The unique combination of substituents in this compound makes it a valuable compound for various research and industrial applications.
生物活性
1-(3-Bromopropyl)-2-chloro-5-(trifluoromethoxy)benzene is an organic compound characterized by a complex structure that includes a bromopropyl group, a chloro group, and a trifluoromethoxy substituent on a benzene ring. Its molecular formula is C10H9BrClF3O, with a molecular weight of approximately 333.60 g/mol. The unique combination of these functional groups imparts distinct chemical properties, making it a compound of interest in medicinal chemistry and organic synthesis.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Bromopropyl Group : This is often achieved through the bromination of propyl derivatives.
- Chlorination : The introduction of the chloro group can be performed using chlorinating agents under controlled conditions.
- Trifluoromethoxylation : The trifluoromethoxy group is introduced using fluorinated reagents, which enhances the compound's lipophilicity and metabolic stability.
Biological Activity
The biological activity of this compound is largely inferred from studies on structurally similar compounds, as specific data on this compound remains limited. However, several key findings can be summarized:
- Anticancer Activity : Compounds with similar structures have shown significant anticancer properties, particularly in inducing apoptosis in various cancer cell lines such as A549 (lung cancer) and HCT116 (colon cancer). For instance, studies have indicated that trifluoromethoxy-substituted compounds exhibit proapoptotic activity by disrupting mitochondrial membrane potential and activating caspases .
- Mechanism of Action : Research indicates that the mechanism of cytotoxicity often involves the induction of cell cycle arrest and apoptosis. For example, certain analogues have been shown to cause G0/G1 phase arrest in cancer cells, leading to decreased proliferation rates .
- Inhibition Studies : The trifluoromethoxy group enhances interactions with biological targets, potentially increasing inhibition rates against enzymes involved in cancer proliferation and survival pathways .
Comparative Analysis
To understand the biological relevance of this compound, it is useful to compare it with other related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(3-Bromopropyl)-3-(trifluoromethyl)benzene | Contains bromopropyl and trifluoromethyl groups | Moderate anticancer activity |
| 1-Bromo-3-chloro-5-(trifluoromethoxy)benzene | Similar structure but different substitution pattern | Potentially high lipophilicity and metabolic stability |
| 1-Bromo-2-(trifluoromethoxy)benzene | Lacks the chloro group but retains trifluoromethoxy | Notable for its reactivity in biological systems |
Case Studies
Several studies have explored the biological activities of fluorinated aromatic compounds:
- Study on Apoptosis Induction : A study demonstrated that compounds similar to this compound could induce late apoptosis in cancer cell lines through mitochondrial pathways. The results indicated significant cytotoxic effects at low concentrations (IC50 values ranging from 5 to 15 μM) .
- Cell Cycle Arrest Mechanisms : Another investigation highlighted how certain derivatives caused G0/G1 phase arrest in A549 cells, leading to reduced cell viability and increased rates of apoptosis .
属性
分子式 |
C10H9BrClF3O |
|---|---|
分子量 |
317.53 g/mol |
IUPAC 名称 |
2-(3-bromopropyl)-1-chloro-4-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C10H9BrClF3O/c11-5-1-2-7-6-8(3-4-9(7)12)16-10(13,14)15/h3-4,6H,1-2,5H2 |
InChI 键 |
ALUWJPBRPYFEDK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1OC(F)(F)F)CCCBr)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















